Methyl 4-amino-3-(benzyloxy)benzoate
Description
Contextualizing Benzoate (B1203000) Esters in Contemporary Organic and Medicinal Chemistry
Benzoate esters are a significant class of compounds in organic chemistry, recognized for their versatile applications. chemicalbook.com They are derived from benzoic acid and various alcohols and are found in numerous natural and synthetic products. In medicinal chemistry, the ester functional group is frequently employed in the design of prodrugs. nih.gov Ester-based prodrugs can improve the oral bioavailability of pharmaceuticals by masking polar functional groups like carboxylic acids and hydroxyls, which might otherwise lead to poor absorption. nih.gov These ester linkages are often designed to be cleaved by endogenous esterases in the body, releasing the active drug at the desired site. nih.gov
Beyond their role in prodrugs, benzoate esters are fundamental building blocks and protecting groups in organic synthesis. organic-chemistry.org Their relative stability under various reaction conditions, coupled with well-established methods for their introduction and removal, makes them a reliable choice for chemists. organic-chemistry.org Furthermore, the aromatic nature of the benzoate moiety contributes to the solubility and reactivity characteristics of the molecule, influencing its interactions with biological targets. chemicalbook.com Research has also shown that benzoate esters themselves can serve as lead compounds for developing novel antioxidant and antibacterial agents. researchgate.net
Strategic Importance of Aminobenzyloxybenzoate Scaffolds in Synthetic Design
A molecular scaffold is a core structure upon which diverse chemical groups can be systematically attached to create a library of new, functional molecules. mdpi.com The design of these scaffolds is a key strategy in drug discovery and materials science, allowing for the rational assembly of complex architectures. mdpi.comnih.gov The aminobenzyloxybenzoate structure represents one such scaffold, providing multiple points for chemical modification.
The strategic importance of the Methyl 4-amino-3-(benzyloxy)benzoate scaffold lies in its utility as a key intermediate for building more elaborate, biologically active compounds. The presence of the amino, benzyloxy, and methyl ester groups offers distinct reactive sites for further chemical transformations. For example, the amino group can be readily acylated, alkylated, or used to form heterocyclic rings, while the ester can be hydrolyzed or converted to an amide. The benzyloxy group can be modified to enhance efficacy against specific biological targets. A clear application of this scaffold is in the synthesis of novel derivatives with potent anti-tubercular activity. The core structure serves as the foundation, with subsequent chemical modifications leading to compounds with significant inhibitory action against Mycobacterium tuberculosis.
Overview of Research Trajectories for this compound and its Derivatives
Current research involving the this compound scaffold is primarily directed towards the discovery of new therapeutic agents. The functional groups on the benzene (B151609) ring allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize biological activity.
One major research trajectory is the development of novel antimicrobial agents. Studies have demonstrated that derivatives synthesized from this compound exhibit promising activity against Mycobacterium tuberculosis. In one study, it was used as an intermediate to create azetidinone derivatives that showed significant anti-tubercular effects.
Another significant area of investigation is in oncology. While not directly using the benzyloxy derivative, a closely related study on new 4-amino-3-chloro benzoate ester derivatives highlights the potential of this general scaffold. nih.gov These compounds were designed and synthesized to act as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The research showed that specific derivatives could induce apoptosis in cancer cell lines, indicating their potential as cytotoxic agents. nih.gov This suggests that the aminobenzoate scaffold is a viable starting point for developing new classes of EGFR inhibitors.
The broader field also includes the investigation of structurally related compounds for other therapeutic areas. For instance, pyrazole-based molecules containing a benzyloxy-phenyl group have been studied as potential inhibitors of HIV-1 replication. rsc.org These parallel research efforts underscore the versatility of the substituted benzoate ester motif in generating diverse molecular structures for a range of biological targets.
Table 2: Selected Research Applications of Aminobenzoate Derivatives
| Research Area | Scaffold/Derivative | Target/Application | Key Finding | Reference |
|---|---|---|---|---|
| Antimicrobial | Azetidin derivatives from this compound | Mycobacterium tuberculosis | Resulting compounds showed significant anti-tubercular activity. | |
| Oncology | 4-amino-3-chloro benzoate ester derivatives | Epidermal Growth Factor Receptor (EGFR) | A lead compound (N5a) was identified as a promising cytotoxic agent that inhibits EGFR tyrosine kinase activity. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWXUWIXVXUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648563 | |
| Record name | Methyl 4-amino-3-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475215-88-4 | |
| Record name | Methyl 4-amino-3-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Amino 3 Benzyloxy Benzoate
Reduction Strategies for the Synthesis of Methyl 4-amino-3-(benzyloxy)benzoate
A primary and widely employed strategy for the synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 3-(benzyloxy)-4-nitrobenzoate. This transformation can be achieved through several methods, each with its own set of advantages and challenges.
Chemoselective Reduction of Nitro Precursors (e.g., Methyl 3-(benzyloxy)-4-nitrobenzoate using SnCl₂)
The chemoselective reduction of the nitro group in the presence of other sensitive functionalities, such as the benzyl (B1604629) ether and the methyl ester, is a critical step. Tin(II) chloride (SnCl₂) is a classical and effective reagent for this transformation. wikipedia.orgacsgcipr.org The reaction is typically carried out in an acidic medium, such as ethanol (B145695) with hydrochloric acid. semanticscholar.org
One of the significant advantages of using SnCl₂ is its ability to selectively reduce the aromatic nitro group to an aniline (B41778) under mild conditions, often leaving benzyl ethers and chlorine functionalities intact. semanticscholar.org However, studies have shown that reaction conditions, particularly temperature, play a crucial role. For instance, while reductions at room temperature tend to yield the desired O-alkylated anilines, elevated temperatures (e.g., 80°C in a neat reaction) can lead to the undesired cleavage of the benzyl ether (debenzylation). researchgate.net This highlights the necessity of careful temperature control to ensure the integrity of the final product.
Table 1: Effect of Reaction Conditions on SnCl₂ Reduction of Substituted Nitroaromatics
| Substrate | Reagent | Solvent | Temperature | Outcome | Reference |
| Methyl-3-benzyloxy-4-nitrobenzoate | SnCl₂·2H₂O | Ethyl Acetate (B1210297) | Room Temp. | This compound | researchgate.net |
| Methyl-3-benzyloxy-4-nitrobenzoate | SnCl₂·2H₂O | Ethyl Acetate | Heating | Debenzylation observed | researchgate.net |
| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O | Ethanol/HCl | 70°C | 4-Benzyloxy-3-chloroaniline | semanticscholar.org |
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers a greener and often more efficient alternative to stoichiometric reducing agents. Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of aromatic nitro compounds. mdpi.comsci-hub.se A key challenge in the hydrogenation of Methyl 3-(benzyloxy)-4-nitrobenzoate is the potential for hydrogenolysis of the benzyl ether linkage, which would result in the formation of the undesired hydroxy-aniline derivative.
However, research has demonstrated that with careful selection of the catalyst and reaction conditions, chemoselective hydrogenation is achievable. For example, certain palladium catalysts have been shown to selectively reduce nitro groups and even deprotect N-Cbz groups while leaving benzyl ethers intact. jst.go.jp The choice of solvent, hydrogen pressure, and temperature are critical parameters that must be optimized to favor the reduction of the nitro group over the cleavage of the benzyl ether. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, also presents a viable and often safer alternative to using gaseous hydrogen. mdpi.com
Table 2: Chemoselective Catalytic Hydrogenation of Aromatic Nitro Compounds
| Substrate Type | Catalyst | Hydrogen Source | Key Observation | Reference |
| Aromatic nitro with benzyl ether | 5% Pd/ceramic | H₂ | Benzyl ether did not undergo deprotection | jst.go.jp |
| Aromatic nitro compounds | Pd/C | Ammonium Formate | Effective reduction to anilines | mdpi.com |
| Aromatic nitro compounds | Pd/C | Methanol (B129727) | Selective reduction to anilines | sci-hub.se |
Exploration of Alternative Convergent and Divergent Synthetic Pathways
Beyond the linear approach of reducing a pre-functionalized nitro compound, alternative synthetic strategies offer flexibility and can be advantageous in certain contexts.
Routes Involving Benzyloxylation of Aminobenzoate Derivatives
An alternative convergent approach involves the formation of the benzyl ether at a later stage of the synthesis. This can be achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers. masterorganicchemistry.comfrancis-press.com In this pathway, a suitably protected methyl 4-amino-3-hydroxybenzoate derivative would be treated with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
The success of this strategy hinges on the chemoselective O-alkylation of the phenolic hydroxyl group without affecting the amino group. This typically requires protection of the more nucleophilic amino group prior to the etherification step. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. francis-press.com
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic manipulation of molecular architecture. nih.gov In the context of this compound synthesis, several FGI strategies can be envisioned.
One such strategy could involve starting from a different benzoic acid derivative and introducing the required functionalities through a series of transformations. For example, one could start with a commercially available aminobenzoic acid and introduce the benzyloxy group via a multi-step sequence that might involve diazotization of the amino group to a phenol, followed by Williamson ether synthesis, and then re-introduction of the amino group at the desired position. While potentially longer, such divergent routes can provide access to a wider range of analogues from a common intermediate.
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
The industrial viability of any synthetic route depends heavily on its efficiency, which is a function of yield, purity, cost, and safety. Optimization of reaction conditions is therefore a critical aspect of process development.
In catalytic hydrogenation, optimization efforts would be directed towards catalyst selection and loading, solvent choice, hydrogen pressure, and temperature to maximize the chemoselective reduction of the nitro group and minimize hydrogenolysis of the benzyl ether. chemrxiv.org The reusability of the catalyst is also a key factor in improving the cost-effectiveness and environmental footprint of the process.
Solvent Effects and Temperature Control
The selection of an appropriate solvent system and the precise control of reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. The solubility of the starting material, the stability of the product, and the activity of the catalyst are all intimately linked to these conditions.
One established method for the reduction of Methyl 3-(benzyloxy)-4-nitrobenzoate involves the use of tin(II) chloride (SnCl₂). In this context, a mixed solvent system of ethyl acetate and methanol is frequently employed. This combination offers good solubility for the nitro compound and facilitates the reaction, which is typically conducted at an elevated temperature to ensure a reasonable reaction rate. A common protocol involves stirring the reaction mixture overnight at approximately 55°C.
Catalytic hydrogenation represents another major pathway to this compound. This method is often preferred due to its cleaner reaction profile and easier product isolation. The reaction is typically carried out at room temperature, which is advantageous for preventing potential side reactions that might occur at higher temperatures, such as de-benzylation. The choice of solvent in catalytic hydrogenation is crucial for ensuring efficient contact between the substrate, the catalyst, and the hydrogen gas.
Table 1: Solvent and Temperature Conditions for the Synthesis of this compound
| Precursor | Reducing Agent/Catalyst | Solvent System | Temperature (°C) | Reaction Time | Reported Yield |
|---|---|---|---|---|---|
| Methyl 3-(benzyloxy)-4-nitrobenzoate | Tin(II) chloride (SnCl₂) | Ethyl acetate/Methanol | 55 | Overnight | >90% |
| Methyl 3-(benzyloxy)-4-nitrobenzoate | Palladium on Carbon (Pd/C), H₂ | Not specified | Room Temperature | Several hours | >90% |
Catalyst Selection and Reaction Yield Enhancement
The choice of catalyst is a determining factor in the efficiency and selectivity of the reduction of the nitro group in Methyl 3-(benzyloxy)-4-nitrobenzoate. The primary goal is to achieve a high yield of the desired amino product while minimizing side reactions, such as the cleavage of the benzyl ether or the reduction of the ester group.
Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. It facilitates the hydrogenation of the nitro group under relatively mild conditions, typically at room temperature and atmospheric or slightly elevated hydrogen pressure. The use of Pd/C is favored for its high activity and the ease with which it can be removed from the reaction mixture by filtration upon completion of the reaction. This leads to a cleaner product with fewer impurities.
For the reduction of a structurally similar compound, a different approach using powdered iron in acetic acid has been reported. Interestingly, in that specific case, catalytic hydrogenation with Raney Nickel or Pd/C was found to result in incomplete conversions. This highlights that the optimal catalyst can be highly substrate-dependent, and what works for one molecule may not be the most effective for another, even with minor structural differences.
The enhancement of reaction yield is intrinsically linked to the optimal selection of the catalyst and reaction conditions. For the synthesis of this compound, yields are generally reported to be high, often exceeding 90%, when appropriate methodologies are employed. The prevention of side reactions through careful catalyst selection and control of temperature and pressure is key to maximizing the output of the desired product.
Table 2: Catalyst and Yield Data for the Synthesis of this compound
| Precursor | Catalyst/Reagent | Key Conditions | Reported Yield |
|---|---|---|---|
| Methyl 3-(benzyloxy)-4-nitrobenzoate | Palladium on Carbon (Pd/C) | H₂ atmosphere, Room Temperature | >90% |
| Methyl 3-(benzyloxy)-4-nitrobenzoate | Tin(II) chloride (SnCl₂) | Ethyl acetate/Methanol, 55°C | >90% |
Methyl 4 Amino 3 Benzyloxy Benzoate As a Pivotal Intermediate in Complex Chemical Syntheses
Derivatization via the Amino Functionality
The primary amino group (-NH₂) at the C-4 position of the benzene (B151609) ring is a key site for nucleophilic attack and substitution, allowing for the synthesis of a variety of derivatives.
The nucleophilic nature of the primary amine allows it to readily react with acylating agents to form stable amide bonds. This transformation is typically achieved by reacting Methyl 4-amino-3-(benzyloxy)benzoate with acyl chlorides or carboxylic anhydrides. Similarly, the amino group can react with isocyanates to produce a range of substituted urea (B33335) derivatives. organic-chemistry.orgnih.gov The synthesis of ureas often proceeds through an isocyanate intermediate which, upon reaction with an amine, forms the final urea structure. nih.gov These reactions provide a straightforward method for introducing a wide variety of substituents, thereby modifying the molecule's properties.
Table 1: Examples of Amide and Urea Formation
| Reactant | Reagent Type | Product Structure | Product Class |
|---|---|---|---|
| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Amide |
This compound can serve as the amine component in the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org In this reaction, the amine reacts with a non-enolizable aldehyde (commonly formaldehyde) and a carbonyl compound containing an α-proton (such as a ketone) to form a β-amino-carbonyl compound known as a Mannich base. wikipedia.org The reaction mechanism begins with the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile for the enol form of the ketone. wikipedia.org This process allows for the introduction of a β-amino ketone moiety, significantly increasing molecular complexity in a single step.
Transformations Involving the Ester Moiety
The methyl ester group provides another reactive handle for modifying the core structure, primarily through nucleophilic acyl substitution.
The methyl ester functionality can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-amino-3-(benzyloxy)benzoic acid. chemicalbook.com This transformation is a fundamental step in syntheses where a free carboxylic acid is required for subsequent reactions, such as amide bond formation with other amines or for altering the solubility profile of the molecule. The synthesis of the parent acid has been documented through multi-step reaction pathways. chemicalbook.com
Table 2: Ester Hydrolysis
| Reactant | Conditions | Product |
|---|
The methyl ester can be converted into the corresponding hydrazide, 4-amino-3-(benzyloxy)benzohydrazide, through reaction with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). nih.govthepharmajournal.com This reaction, known as hydrazinolysis, typically involves heating the ester with hydrazine in a solvent such as ethanol (B145695). thepharmajournal.commdpi.comnepjol.info The resulting hydrazide is a valuable intermediate itself, serving as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, and as a building block for Schiff bases. nih.govnepjol.info
Cyclization Reactions for Heterocyclic Scaffolds
The strategic placement of the amino and ester functionalities on the benzene ring makes this compound an excellent precursor for constructing fused heterocyclic systems. The ortho-relationship between the amine and the ester allows for intramolecular cyclization or condensation reactions with bifunctional reagents. For instance, reacting ortho-aminoaryl esters with hydrazine can lead to the formation of pyridazinone derivatives. clockss.org In a related example, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate reacts with hydrazine hydrate to yield a mixture of pyridazine (B1198779) and pyrrole (B145914) derivatives, highlighting the versatility of using reagents like hydrazine to build different heterocyclic rings from multifunctional starting materials. clockss.org This approach provides a direct route to complex scaffolds that are prevalent in medicinal chemistry and materials science.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-3-(benzyloxy)benzoic acid |
| 4-amino-3-(benzyloxy)benzohydrazide |
| Acetyl chloride |
| Phenyl isocyanate |
| Formaldehyde |
| Hydrazine hydrate |
| 4-(benzyloxy)benzohydrazide |
| Methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate |
| Pyridazine |
| Pyrrole |
| Pyrazole |
| Triazole |
| N,N′-Carbonyldiimidazole (CDI) |
| Phosgene |
| Isocyanate |
| Benzyl (B1604629) (6-amino-3-oxo-2,3-dihydropyridazin-4-yl)carbamate |
Synthesis of Benzo[d]thiazole Derivatives from this compound
The benzothiazole (B30560) scaffold is a core component of numerous pharmacologically active molecules. A primary and effective method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivatives, such as an ester. mdpi.com In this context, this compound can serve as the carboxylic acid component, reacting with 2-aminothiophenol to construct the target benzothiazole ring system.
The reaction typically proceeds by heating a mixture of this compound and 2-aminothiophenol, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) which facilitates the cyclization. The process involves an initial acylation of the amino group of 2-aminothiophenol by the ester, followed by an intramolecular cyclization and dehydration to yield the final benzothiazole derivative. The resulting product, 2-(4-amino-3-(benzyloxy)phenyl)benzo[d]thiazole, retains the core structure of the parent compound while incorporating the new heterocyclic moiety.
Table 1: Proposed Synthesis of 2-(4-amino-3-(benzyloxy)phenyl)benzo[d]thiazole
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Condensation/Cyclization | This compound, 2-Aminothiophenol | Polyphosphoric Acid (PPA) | 2-(4-amino-3-(benzyloxy)phenyl)benzo[d]thiazole |
Precursor for 1,3,4-Oxadiazole-2(3H)-thiones
The 1,3,4-oxadiazole (B1194373) ring is another privileged scaffold in medicinal chemistry. Derivatives containing a thione group at the 2-position are of particular interest. The synthesis of these compounds from this compound can be achieved through a well-established multi-step pathway. jchemrev.comnih.gov
The first step is the conversion of the methyl ester to a hydrazide. This is accomplished by reacting this compound with hydrazine hydrate, typically under reflux in an alcoholic solvent like ethanol. nih.gov This reaction yields 4-amino-3-(benzyloxy)benzoylhydrazide.
In the second step, the newly formed hydrazide is treated with carbon disulfide (CS₂) in a basic medium, such as an ethanolic solution of potassium hydroxide (B78521) (KOH). This leads to the formation of a potassium dithiocarbazate salt intermediate. Subsequent acidification and heating of this intermediate induce cyclization and elimination of a water molecule, yielding the final product: 5-(4-amino-3-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione. jchemrev.com
Table 2: Proposed Synthesis of 5-(4-amino-3-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Hydrazinolysis | This compound | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol | 4-amino-3-(benzyloxy)benzoylhydrazide |
| 2 | Dithiocarbazate Formation & Cyclization | 4-amino-3-(benzyloxy)benzoylhydrazide | 1. Carbon Disulfide (CS₂), KOH2. Acid (e.g., HCl), Heat | 5-(4-amino-3-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione |
Formation of Other Fused Ring Systems (e.g., Azetidinone derivatives)
Azetidin-2-ones, commonly known as β-lactams, are a famous class of heterocyclic compounds due to their presence in penicillin and other antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene (B1206846), is a foundational method for constructing the azetidinone ring. mdpi.com this compound is a suitable precursor for this synthesis.
The synthesis begins with the formation of an imine (or Schiff base). The primary amino group of this compound is condensed with an aldehyde (for instance, benzaldehyde) to form methyl 4-(benzylideneamino)-3-(benzyloxy)benzoate.
This imine is then subjected to a cycloaddition reaction with a ketene. Ketenes are highly reactive and are typically generated in situ. A common method involves the dehydrohalogenation of an acyl chloride, such as chloroacetyl chloride, using a tertiary amine base like triethylamine (B128534) (TEA). The ketene then reacts with the imine in a [2+2] fashion to furnish the 2-azetidinone ring system. mdpi.com This pathway provides access to novel β-lactam derivatives retaining the substituted benzoate (B1203000) moiety for further functionalization.
Table 3: Proposed Synthesis of an Azetidinone Derivative
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Imine Formation | This compound, Benzaldehyde | Acid catalyst (e.g., acetic acid) | Methyl 4-(benzylideneamino)-3-(benzyloxy)benzoate |
| 2 | Staudinger [2+2] Cycloaddition | Methyl 4-(benzylideneamino)-3-(benzyloxy)benzoate | Chloroacetyl chloride, Triethylamine (TEA) | Methyl 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(benzyloxy)benzoate |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminothiophenol |
| Polyphosphoric Acid |
| 2-(4-amino-3-(benzyloxy)phenyl)benzo[d]thiazole |
| Hydrazine Hydrate |
| Ethanol |
| 4-amino-3-(benzyloxy)benzoylhydrazide |
| Carbon Disulfide |
| Potassium Hydroxide |
| 5-(4-amino-3-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione |
| Benzaldehyde |
| Methyl 4-(benzylideneamino)-3-(benzyloxy)benzoate |
| Chloroacetyl chloride |
| Triethylamine |
Mechanistic Elucidation of Reactions Involving Methyl 4 Amino 3 Benzyloxy Benzoate
Detailed Kinetic and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic data for reactions involving Methyl 4-amino-3-(benzyloxy)benzoate are not readily found in published research. However, insights can be drawn from studies on similar esters, such as the aminolysis and hydrolysis of methyl benzoate (B1203000). The substituents on the aromatic ring—an amino group at the 4-position and a benzyloxy group at the 3-position—are expected to influence the electronic properties of the ester and thus its reactivity. The electron-donating nature of the amino group and the etheric oxygen of the benzyloxy group can affect the electrophilicity of the carbonyl carbon.
Kinetic investigations into the esterification of benzoic acid derivatives and the aminolysis of methyl benzoate provide a foundational understanding. For instance, the study of benzoic acid esterification with butanol catalyzed by p-toluenesulfonic acid revealed the reaction to be first order with respect to benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions in the esterification of benzoic acid have been calculated, providing a baseline for understanding the energy requirements of such transformations. dnu.dp.ua
| Reaction | Catalyst | Activation Energy (Forward) | Activation Energy (Reverse) | Reference |
| Benzoic acid esterification with 1-butyl alcohol | p-toluenesulfonic acid | 58.40 kJ∙mol⁻¹ | 57.70 kJ∙mol⁻¹ | dnu.dp.ua |
This table presents data for a related esterification reaction to provide context for the types of energetic parameters involved in transformations of benzoate esters.
The presence of the amino and benzyloxy groups in this compound would likely modulate these values. The amino group, being strongly electron-donating, would decrease the electrophilicity of the carbonyl carbon, potentially leading to a higher activation energy for nucleophilic attack compared to unsubstituted methyl benzoate. Conversely, the benzyloxy group's electron-withdrawing inductive effect might slightly counteract this, though its resonance donation could also play a role.
Investigation of Reaction Intermediates and Transition States
The investigation of reaction intermediates and transition states in reactions of this compound can be inferred from computational studies on the aminolysis of methyl benzoate. nih.govresearchgate.net Key transformations such as aminolysis or hydrolysis are expected to proceed through tetrahedral intermediates.
In a typical aminolysis reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a zwitterionic tetrahedral intermediate. The stability and subsequent breakdown of this intermediate determine the reaction pathway. Computational studies on the reaction of methyl benzoate with ammonia (B1221849) have identified transition state structures for both concerted and stepwise mechanisms. nih.govresearchgate.net
For this compound, the reaction with an amine (R-NH₂) would likely proceed as follows:
Nucleophilic Attack: The amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The substituents on the benzene (B151609) ring will influence the stability of this intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original methoxy (B1213986) group. This can occur in a separate step or be facilitated by a catalyst.
Elimination: The methoxy group is eliminated as methanol (B129727), and the C=O double bond is reformed, yielding the corresponding amide product.
The transition states for these steps would involve the partial formation and breaking of bonds. For instance, the transition state for the initial nucleophilic attack would feature a partially formed N-C bond and a partially broken C=O π bond.
Role of Catalysis in Reactions of this compound (e.g., general base catalysis in aminolysis of methyl benzoate analogues)
Catalysis plays a crucial role in the reactions of esters like this compound. Both acid and base catalysis can accelerate reactions such as hydrolysis and aminolysis.
General Base Catalysis: In the context of aminolysis, general base catalysis is particularly relevant. A computational study on the aminolysis of methyl benzoate with ammonia demonstrated that the reaction is significantly more favorable through a general-base-catalyzed neutral stepwise mechanism. nih.gov In this mechanism, a second molecule of the amine acts as a general base, accepting a proton from the attacking amine in the transition state. This lowers the activation energy of the reaction by facilitating the proton transfer process. nih.gov It is highly probable that the aminolysis of this compound would follow a similar catalytic pathway.
Metal-Based Catalysis: Various metal catalysts have also been shown to be effective in the amidation of methyl benzoate. researchgate.net For instance, catalysts based on Nb₂O₅, Ti, Zr, and Mn have been reported to promote the direct amidation of esters with amines. researchgate.netmdpi.com These catalysts typically work by activating the ester carbonyl group, making it more susceptible to nucleophilic attack. Tantalum(V) ethoxide has been identified as an efficient catalyst for hydroxy-directed amidation of esters. mdpi.com
| Catalyst System | Reaction Type | Reference |
| Ammonia (as general base) | Aminolysis of methyl benzoate | nih.gov |
| Nb₂O₅ | Amidation of methyl benzoate with aniline (B41778) | researchgate.net |
| Tantalum(V) ethoxide | Hydroxy-directed amidation of esters | mdpi.com |
| Ni/NHC | Direct amidation of methyl esters | mdpi.com |
This table highlights various catalytic systems used in the transformation of methyl benzoate and related esters.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The substituents on the benzene ring of this compound play a critical role in directing the regioselectivity of further derivatization reactions, such as electrophilic aromatic substitution.
Regioselectivity: The amino group at the 4-position is a powerful activating group and an ortho-, para-director. The benzyloxy group at the 3-position is also an activating, ortho-, para-directing group. In this case, the positions ortho to the amino group are positions 3 and 5. The positions ortho to the benzyloxy group are positions 2 and 4. The position para to the amino group is the ester group, and the position para to the benzyloxy group is position 6.
Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho to it. Position 3 is already substituted with the benzyloxy group. Therefore, electrophilic attack is most favored at position 5. The directing effects of the two groups reinforce substitution at this position.
Stereoselectivity: this compound itself is achiral and does not have any stereocenters. However, derivatization reactions could potentially introduce chirality. For instance, if a reaction were to introduce a chiral center at a position adjacent to the existing functional groups, the steric bulk of the benzyloxy group could influence the stereochemical outcome, leading to a diastereomeric preference. While specific studies on the stereoselectivity of reactions involving this compound are not available, general principles of steric hindrance would apply. For example, in a reaction where a bulky reagent approaches the aromatic ring, it would likely attack from the less hindered face, potentially leading to a degree of stereocontrol.
Spectroscopic and Computational Approaches in the Study of Methyl 4 Amino 3 Benzyloxy Benzoate and Its Derivatives
Advanced Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. For a multi-functionalized compound like Methyl 4-amino-3-(benzyloxy)benzoate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required to confirm its covalent framework, identify its functional groups, and verify its molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. While a complete, published spectrum for this compound is not widely available, its expected ¹H and ¹³C NMR spectral features can be reliably predicted based on the well-documented spectra of its structural analogs, such as methyl 4-aminobenzoate (B8803810) and methyl 3-amino-4-methylbenzoate. rsc.orgchemicalbook.comnih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl ester (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The benzylic protons (-OCH₂Ph) would also produce a singlet around 5.1-5.2 ppm. The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a complex multiplet between 7.3 and 7.5 ppm. The three protons on the substituted benzoate (B1203000) ring are expected to show a distinct splitting pattern due to their coupling relationships: a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C2. The two protons of the primary amine (-NH₂) would give rise to a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. Key predicted signals include the ester carbonyl carbon (~166-167 ppm), the methoxy (B1213986) carbon (~52 ppm), and the benzylic carbon (~70-71 ppm). The twelve aromatic carbons would appear in the typical downfield region of 110-150 ppm, with their exact shifts influenced by the electronic effects of the amino and benzyloxy substituents. rsc.orghmdb.ca
Predicted ¹H and ¹³C NMR Data for this compound
| Proton Group | Predicted Shift (ppm) | Multiplicity |
|---|---|---|
| -COOCH₃ | ~3.85 | Singlet |
| -NH₂ | Variable (broad) | Singlet |
| -OCH₂Ph | ~5.15 | Singlet |
| Benzoate Ring H (C2, C5, C6) | ~6.8 - 7.8 | Doublets, Doublet of Doublets |
| Benzyl Ring H | ~7.3 - 7.5 | Multiplet |
| Carbon Group | Predicted Shift (ppm) |
|---|---|
| -COOCH₃ | ~166 |
| -COOCH₃ | ~52 |
| -OCH₂Ph | ~71 |
| Aromatic C (Benzoate) | ~112 - 150 |
| Aromatic C (Benzyl) | ~127 - 137 |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.
The primary amine group (-NH₂) is identified by a pair of medium-intensity peaks in the 3350-3450 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The ester functional group is confirmed by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1700-1720 cm⁻¹. The presence of aromatic rings is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1500-1620 cm⁻¹ range. The ether linkage (C-O-C) of the benzyloxy group and the ester C-O bond would produce strong stretching bands in the fingerprint region, between 1100 and 1300 cm⁻¹. Aliphatic C-H stretching from the methoxy and benzylic methylene (B1212753) groups would appear in the 2850-2960 cm⁻¹ region. chemicalbook.comnist.govnist.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3350 - 3450 |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H (-OCH₃, -OCH₂-) | Stretch | 2850 - 2960 |
| Ester Carbonyl (C=O) | Stretch | 1700 - 1720 |
| Aromatic C=C | Ring Stretch | 1500 - 1620 |
| Ether & Ester (C-O) | Stretch | 1100 - 1300 |
Mass Spectrometry in Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry provides two critical pieces of information: the precise molecular weight, which helps confirm the molecular formula, and the fragmentation pattern, which offers clues about the molecule's structure. The monoisotopic mass of this compound (C₁₅H₁₅NO₃) is 257.105193 g/mol . epa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 257. The fragmentation of this compound is expected to be dominated by cleavages at the functional groups. A very common and diagnostically significant fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form the highly stable benzyl cation (C₇H₇⁺), which would give a prominent peak at m/z 91. Other expected fragments would arise from the loss of the methoxy group from the ester, resulting in a peak at m/z 226 ([M-31]⁺), or the loss of the entire methoxycarbonyl group, leading to a fragment at m/z 198. libretexts.orgmiamioh.edu
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 257 | [C₁₅H₁₅NO₃]⁺ | Molecular Ion [M]⁺ |
| 226 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 198 | [M - •COOCH₃]⁺ | Loss of carbomethoxy radical |
| 91 | [C₇H₇]⁺ | Benzylic C-O bond cleavage |
Computational Chemistry for Mechanistic Insights and Predictive Modeling
While spectroscopy provides a static picture of a molecule's structure, computational chemistry allows for the exploration of its dynamic behavior, reactivity, and electronic properties. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful predictive tools.
Density Functional Theory (DFT) Calculations on Reaction Pathways and Energetics
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is particularly effective for studying reaction mechanisms. For a molecule like this compound, DFT can be used to model its synthesis or potential degradation pathways. scirp.orgscirp.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a view of their dynamic behavior. This approach is ideal for studying the conformational flexibility of this compound, particularly its benzyloxy side chain. taylorfrancis.com
Cheminformatics and Database Analysis for Related Chemical Space Exploration
Cheminformatics provides the computational tools to analyze and organize vast amounts of chemical data, enabling researchers to explore the chemical space surrounding a particular molecule of interest. For this compound, this involves leveraging major chemical databases to understand its properties and to identify structurally related compounds that may possess novel or enhanced functionalities. This data-driven approach is fundamental in modern drug discovery and materials science for identifying lead compounds and understanding structure-activity relationships (SAR). mdpi.comelsevierpure.com
Analysis of prominent public and commercial chemical databases reveals a profile for this compound, cataloged under various identifiers. These databases serve as the foundation for any exploration of its chemical neighborhood. They aggregate physicochemical properties, structural information, and links to scientific literature and patents. uni.luepa.gov The compound is characterized by its molecular formula, C₁₅H₁₅NO₃, and a monoisotopic mass of approximately 257.105 g/mol . epa.gov
Interactive Table: Core Compound Database Identifiers
| Identifier Type | Identifier | Source |
|---|---|---|
| CAS Number | 475215-88-4 | chemicalbook.com |
| PubChem CID | 43380303 | uni.lu |
| DTXSID | DTXSID60648563 | epa.gov |
| Molecular Formula | C₁₅H₁₅NO₃ | epa.gov |
| Average Mass | 257.289 g/mol | epa.gov |
| Monoisotopic Mass | 257.105193 g/mol | epa.gov |
The exploration of the chemical space related to this compound involves using its structure as a query for similarity and substructure searches within large chemical universe databases like PubChem, ChEMBL, and others. acs.orgnih.gov These searches identify analogs where specific functional groups are modified, providing a map of related structures. For instance, analogs could involve changes to the ester group, substitutions on the benzyl ring, or alterations of the amino and benzyloxy positions on the central benzoate ring.
This process allows researchers to systematically investigate how structural modifications impact the molecule's properties. Computational tools can then be used to predict the physicochemical and potential biological properties of these related molecules, a key aspect of quantitative structure-activity relationship (QSAR) studies. mdpi.commdpi.com By analyzing patterns within this defined chemical space, such as through Murcko scaffold analysis, researchers can identify core molecular frameworks that are crucial for a desired activity and explore diverse decorations around that scaffold. mdpi.comelsevierpure.com
A search for compounds structurally related to this compound in chemical databases yields a variety of analogs. These compounds may be isomers, precursors, or derivatives that differ by the presence, absence, or type of substituent groups. The analysis of these related structures is crucial for building a comprehensive understanding of the chemical landscape.
Interactive Table: Examples of Compounds in the Related Chemical Space
| Compound Name | Molecular Formula | PubChem CID | Relationship to Core Compound |
|---|---|---|---|
| Methyl 3-amino-4-(benzyloxy)benzoate | C₁₅H₁₅NO₃ | 43380303 | Isomer uni.lu |
| Methyl 4-amino-3-methylbenzoate | C₉H₁₁NO₂ | 2736799 | Lacks the benzyloxy group, replaced by a methyl group. nih.gov |
| 4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 75598 | Lacks the benzyl group and is a carboxylic acid instead of a methyl ester. nih.gov |
| Methyl 3-amino-4-methoxybenzoate | C₉H₁₁NO₃ | - | Benzyl group of the ether is replaced by a methyl group. sigmaaldrich.com |
| Methyl 3-amino-4-[benzyl(methyl)amino]benzoate | C₁₆H₁₈N₂O₂ | 61307244 | Features a modified amino group. nih.gov |
By systematically enumerating and evaluating these and other virtual or known compounds, cheminformatics facilitates a targeted approach to designing new molecules with potentially superior characteristics for various applications. acs.orgnih.gov
Pharmacological and Biological Research Directed at Derivatives of Methyl 4 Amino 3 Benzyloxy Benzoate
Exploration of Other Potential Biological Activities of Derived Scaffolds
No literature exploring other biological activities for scaffolds derived from Methyl 4-amino-3-(benzyloxy)benzoate was identified.
Due to the absence of primary research in this specific area, the detailed article as requested cannot be generated.
Design of Potential Therapeutic Agents
The unique structure of this compound, particularly its reactive amino group and modifiable benzyloxy group, makes it a valuable starting point for designing sophisticated therapeutic molecules. Researchers have explored its derivatives for a range of applications, including as neuroprotective agents, retinoid antagonists, enzyme inhibitors, and angiotensin antagonists.
Neuroprotective Hydrazides and Related Structures: Hydrazide and hydrazone structures are known for their wide spectrum of pharmacological activities, including antibacterial, anticancer, and antitubercular effects. nih.govmdpi.com The synthesis of hydrazides from benzoic acid derivatives is a common strategy in drug discovery. For instance, 4-benzamidobenzoic acid hydrazide derivatives have been designed and synthesized as potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH is a therapeutic strategy for various conditions, as it increases the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory, anti-inflammatory, and neuroprotective effects. nih.gov The design process involves converting the carboxylic acid of 4-aminobenzoic acid derivatives into esters and subsequently reacting them with hydrazine (B178648) hydrate (B1144303) to form the hydrazide core. nih.gov This core can then be further modified to enhance potency and selectivity. nih.gov
Diphenylamine-Based Retinoids: The diphenylamine (B1679370) scaffold is another area of interest. Novel diphenylamine derivatives have been designed and synthesized to act as retinoid antagonists. nih.gov These compounds' activity is highly dependent on the substituent on the nitrogen atom of the diphenylamine skeleton, which determines whether the compound acts as an agonist or antagonist and its selectivity for retinoic acid receptors (RARs) or retinoid X receptors (RXRs). nih.gov For example, introducing a benzyl (B1604629) group to the nitrogen led to compounds that antagonized RARs, thereby inhibiting cell differentiation in HL-60 cells. nih.gov
Enzyme Inhibitors: The aminobenzoate scaffold is a key feature in the design of various enzyme inhibitors.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: A 3-((4-nitronaphthalen-1-yl)amino)benzoic acid derivative has been identified as a "first-in-class" competitive inhibitor of AKR1C3 and also functions as an androgen receptor (AR) antagonist. nih.gov This dual functionality is significant for treating castration-resistant prostate cancer, where AKR1C3 is overexpressed. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibitors: New derivatives of 4-amino-3-chloro benzoate (B1203000) ester, including benzohydrazone and hydrazine-1-carbothioamide derivatives, have been synthesized to target EGFR tyrosine kinase. nih.gov In silico and in vitro studies showed that these compounds, particularly the hydrazine-1-carbothioamide derivative N5a, exhibit promising anti-proliferative properties by inhibiting EGFR and inducing apoptosis. nih.govresearchgate.net
Other Enzyme Inhibitors: A related compound, Methyl 4-amino-3-(methylamino)benzoate, has been identified as an inhibitor of hydroxymethylpyrimidine kinase and other enzymes like serine proteases and phospholipases. biosynth.com
Angiotensin Antagonists: The quest for nonpeptide angiotensin II receptor antagonists has led to the development of various heterocyclic compounds. While direct synthesis from this compound is not explicitly detailed in the provided research, the structural elements are relevant. For example, N-[(benzyloxy)benzyl]imidazoles have been investigated as potent antihypertensives that block the angiotensin II type 1 (AT1) receptor. acs.org The benzyloxy group is a key feature in these molecules. Furthermore, a related compound, methyl 4-amino-3-methylbenzoate, is known to be an important intermediate in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker. researchgate.net Angiotensin receptor blockers (ARBs) are a major class of antihypertensive drugs that function by preventing angiotensin II from binding to the AT1 receptor, which leads to vasodilation and a reduction in blood pressure. nih.govwikipedia.org
Anticancer and Antiproliferative Potentials
Derivatives of substituted aminobenzoic acids have demonstrated significant potential as anticancer and antiproliferative agents. The strategy often involves designing molecules that can selectively target pathways crucial for cancer cell growth and survival.
One prominent area of research involves the development of Epidermal Growth Factor Receptor (EGFR) inhibitors from 4-amino-3-chloro benzoate ester. nih.gov A series of new compounds, including 1,3,4-oxadiazole (B1194373), benzohydrazone, and hydrazine-1-carbothioamide derivatives, were synthesized and evaluated for their anti-proliferative effects. nih.govresearchgate.net The hydrazine-1-carbothioamide derivatives, in particular, showed strong binding patterns to EGFR in docking studies. nih.gov Compound N5a from this series was found to induce cytotoxicity in A549 (lung carcinoma), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. nih.gov Its mechanism of action involves targeting EGFR and activating caspase 3 and caspase 8, which triggers the extrinsic pathway of apoptosis. nih.gov
Similarly, studies on derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have shown anti-proliferative activity against HCT8 (ileocecal adenocarcinoma) cells. farmaciajournal.com Certain derivatives were found to be cytotoxic, inducing apoptosis and arresting the cell cycle in the G2/M phase. farmaciajournal.com Research on eugenol-derived benzoxazine (B1645224) and aminomethyl compounds has also reported in vivo anticancer activity, demonstrating a reduction in tumor incidence and weight in mice with fibrosarcoma. nih.gov
| Cancer Cell Line | Cell Type | Reported Effect | Mechanism of Action |
|---|---|---|---|
| A549 | Lung Carcinoma | Cytotoxic nih.gov | EGFR Inhibition, Activation of Caspase 3 & 8, Induction of Extrinsic Apoptosis Pathway nih.gov |
| HepG2 | Liver Cancer | Cytotoxic nih.gov | |
| HCT-116 | Colon Cancer | Cytotoxic nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The chemical scaffold of aminobenzoic acid and its derivatives is also being explored for the development of novel anti-inflammatory agents. Chronic inflammation is implicated in numerous diseases, creating a demand for new and effective treatments. mdpi.com
Research into novel 1,2-benzothiazine derivatives has yielded compounds with significant anti-inflammatory activity, often superior to the established drug meloxicam. nih.gov These compounds were designed as inhibitors of cyclooxygenase (COX) enzymes, with many showing greater selectivity for COX-2 over COX-1. nih.gov High selectivity for COX-2 is desirable as it is associated with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov For example, compound BS23 showed a COX-2 selectivity ratio of 0.05, significantly higher than meloxicam's ratio of 0.42. nih.gov
Other research has focused on carvacrol (B1668589) derivatives, which have demonstrated anti-inflammatory effects by reducing levels of Tumor Necrosis Factor-alpha (TNF-α), a key regulator in inflammation. mdpi.com Furthermore, derivatives of 12-dehydropyxinol have been shown to suppress the production of nitric oxide (NO) and inflammatory cytokines like IL-1β and TNF-α by inhibiting the MAPK and NF-κB pathways. mdpi.com These findings highlight the broad potential of using core structures, related to aminobenzoates, to develop new therapeutics that can modulate the immune response and combat inflammation. mdpi.commdpi.com
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| Meloxicam (Reference) | 267.71 ± 8.1 nih.gov | 112.67 ± 3.3 nih.gov | 0.42 nih.gov |
| BS23 | 241.64 ± 4.2 nih.gov | 13.19 ± 2.1 nih.gov | 0.05 nih.gov |
| BS26 | 128.73 ± 9.1 nih.gov | 18.20 ± 4.3 nih.gov | 0.14 nih.gov |
| BS27 | 116.89 ± 4.3 nih.gov | 25.55 ± 2.0 nih.gov | 0.22 nih.gov |
| BS30 | 121.51 ± 3.4 nih.gov | 59.22 ± 3.7 nih.gov | 0.49 nih.gov |
Future Prospects and Research Directions for Methyl 4 Amino 3 Benzyloxy Benzoate in Academic Contexts
Integration with Flow Chemistry and Automated Synthesis
The synthesis of functionalized molecules like Methyl 4-amino-3-(benzyloxy)benzoate often involves multi-step processes that can be optimized for efficiency, safety, and scalability. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch methods. Future academic research is likely to focus on developing continuous-flow protocols for the key synthetic steps leading to this compound, such as the etherification of a phenolic precursor and the reduction of a nitro group. Such methods can lead to higher yields, improved purity, and safer handling of potentially hazardous reagents and intermediates.
Furthermore, the integration of these flow processes with automated synthesis platforms represents a significant leap forward. Automated systems can precisely control reaction parameters like temperature, pressure, and residence time, while also enabling high-throughput screening of different catalysts and reaction conditions. This would accelerate the optimization of the synthesis of this compound and facilitate the rapid generation of a library of its derivatives for further study and application.
Advancements in Asymmetric Synthesis Utilizing the Compound
Asymmetric synthesis, the creation of specific stereoisomers of chiral molecules, is of paramount importance in medicinal chemistry and materials science. While this compound itself is not chiral, it serves as a valuable prochiral scaffold. Its functional groups can be modified in subsequent reactions to create one or more stereocenters.
Future research will likely explore the use of this compound in diastereoselective and enantioselective transformations. This could involve using chiral catalysts to direct the addition of new groups to the molecule in a spatially specific manner. For example, the amino group could be acylated with a chiral acid, or it could direct a metal-catalyzed C-H activation at an adjacent position, with stereocontrol induced by a chiral ligand. The development of such methodologies would unlock the potential of this compound as a starting material for the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.
Application in Materials Science and Polymer Chemistry
The structure of this compound makes it an intriguing candidate as a monomer for the synthesis of novel polymers. The aromatic ring and the benzyloxy group can impart rigidity and thermal stability, while the amino and ester groups provide reactive handles for polymerization.
Academic exploration in this area could focus on incorporating this monomer into high-performance polymers like polyamides and polyimides. The resulting materials could exhibit enhanced thermal and mechanical properties suitable for applications in aerospace and electronics. Additionally, the amino group offers a site for post-polymerization modification. This would allow for the tuning of the polymer's properties, such as solubility or its ability to interact with other molecules, paving the way for the creation of "smart" materials that respond to environmental stimuli like pH or light.
Development of Advanced Therapeutic Agents and Diagnostic Tools
The substituted aniline (B41778) scaffold present in this compound is a common feature in many biologically active compounds. This has made it and its precursors valuable starting points for drug discovery programs. Research has demonstrated that related aniline derivatives, synthesized from precursors like 3-fluoro-4-nitrobenzoic acid, can be used to create molecules that inhibit critical protein-protein interactions. nih.gov
A significant future direction is the use of this compound as a scaffold to develop inhibitors of challenging therapeutic targets, such as the c-Myc–Max transcription factor, which is implicated in a wide range of cancers. nih.gov Studies have shown that bis-benzamides, created by coupling aniline subunits (derived from the reduction of nitro-precursors) with benzoic acid chlorides, can disrupt this interaction and inhibit the proliferation of cancer cell lines. nih.gov Specifically, analogues derived from these synthetic pathways have been shown to induce cell cycle arrest. nih.gov The synthetic versatility of the this compound core allows for systematic modifications to optimize potency and selectivity.
In diagnostics, the amino group can be readily functionalized with imaging agents (e.g., fluorophores) or targeting ligands. This could lead to the development of sophisticated molecular probes for visualizing biological processes in real-time or for the targeted imaging of diseased tissues, such as tumors.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-amino-3-(benzyloxy)benzoate?
The synthesis typically involves sequential protection of functional groups. For example, the amino group can be protected prior to introducing the benzyloxy moiety via O-benzylation. A similar approach is described for Methyl 4-amino-2-(benzyloxy)benzoate using benzyl chloride under basic conditions (K₂CO₃/DMF) with ultrasound-assisted methods to enhance reaction efficiency and yield . After benzylation, deprotection of the amino group is performed under mild acidic or reductive conditions.
Q. How should researchers characterize this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the substitution pattern (e.g., benzyloxy at position 3 and amino at position 4) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- HPLC : To assess purity and detect impurities, especially residual benzyl chloride or deprotected intermediates .
Q. What purification techniques are effective for this compound?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate byproducts.
- Recrystallization : Polar solvents like ethanol or methanol are effective for obtaining high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Ultrasound-assisted synthesis : Reduces reaction time and improves yield by enhancing reagent interaction (e.g., 70% yield achieved for similar benzyloxy benzoates under ultrasound) .
- Temperature control : Maintaining temperatures below 60°C prevents decomposition of heat-sensitive intermediates .
- In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and halt before side reactions occur.
Q. What strategies resolve conflicting spectral data during structural analysis?
- Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to confirm bond angles and substituent positions .
- Isotopic labeling : For ambiguous proton signals, deuteration of specific groups can simplify spectral interpretation .
Q. How should researchers assess and mitigate mutagenicity risks?
- Ames testing : Evaluate mutagenicity using bacterial reverse mutation assays, as done for structurally related anomeric amides .
- Safety protocols : Use fume hoods, gloves, and respirators when handling intermediates with known mutagenic analogs. Store the compound in airtight containers under inert gas to prevent degradation .
Q. How to design derivatives for probing biological activity?
- Functional group substitution : Replace the benzyloxy group with bioisosteres (e.g., trifluoromethyl or sulfonamide groups) to modulate lipophilicity and target engagement .
- Pharmacophore mapping : Use the amino group as a hydrogen bond donor and the benzoate ester for membrane permeability. Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) .
Q. What methods stabilize reactive intermediates during large-scale synthesis?
- Low-temperature processing : Conduct reactions at –20°C to stabilize intermediates prone to oxidation or hydrolysis.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent unwanted side reactions during benzylation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
